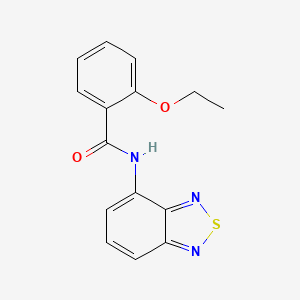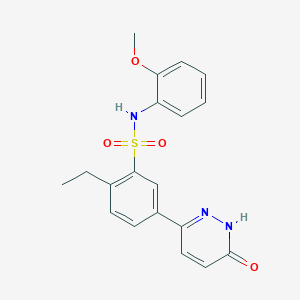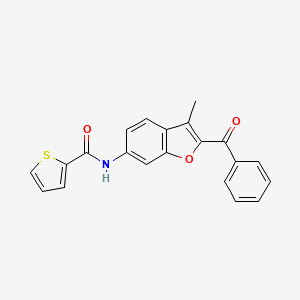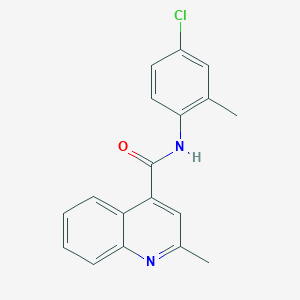
N-(2,1,3-benzothiadiazol-4-yl)-2-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,1,3-benzothiadiazol-4-yl)-2-ethoxybenzamide is a chemical compound with the following structure:
Structure: C10H8N2O2S
This compound belongs to the class of benzothiadiazole derivatives. Let’s explore its properties and applications.
準備方法
Synthetic Routes::
Direct Synthesis: One common method involves the direct reaction of 2-ethoxybenzoic acid with 2-aminobenzothiazole in the presence of suitable reagents or catalysts.
Amide Formation: Another approach is the amide formation between 2-ethoxybenzoic acid chloride and 2-aminobenzothiazole.
Industrial Production:: While research laboratories typically synthesize this compound on a small scale, industrial production methods are not widely documented. it can be prepared through scalable synthetic routes.
化学反応の分析
N-(2,1,3-benzothiadiazol-4-yl)-2-ethoxybenzamide undergoes various reactions:
Oxidation: It can be oxidized to form its corresponding sulfone or sulfoxide derivatives.
Reduction: Reduction of the benzothiadiazole ring may yield amines or other reduced forms.
Substitution: Substitution reactions at the benzamide nitrogen or the ethoxy group are possible.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major products depend on reaction conditions and substituents. For example, reduction may yield N-(2,1,3-benzothiadiazol-4-yl)-2-ethoxyaniline.
科学的研究の応用
Chemistry::
Dye Synthesis: Benzothiadiazole derivatives are used as dyes and pigments due to their strong absorption properties.
Material Science: These compounds serve as building blocks for organic semiconductors and conductive polymers.
Biological Probes: Researchers use benzothiadiazole derivatives as fluorescent probes to study cellular processes.
Drug Discovery: The compound’s unique structure may inspire drug design targeting specific molecular pathways.
Organic Electronics: Benzothiadiazole-based materials find applications in organic solar cells and light-emitting diodes.
作用機序
The exact mechanism by which N-(2,1,3-benzothiadiazol-4-yl)-2-ethoxybenzamide exerts its effects remains an active area of research. It likely interacts with cellular components or receptors, influencing biological processes.
類似化合物との比較
While N-(2,1,3-benzothiadiazol-4-yl)-2-ethoxybenzamide is unique in its structure, related compounds include:
N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide:
4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-diphenylaniline:
2-((7-{4-[N,N-bis(4-methylphenyl)amino]phenyl}-2,1,3-benzothiadiazol-4-yl)methylene)propanedinitrile:
Benzenamine, N,N-diphenyl-4-[7-(4-pyridinyl)-2,1,3-benzothiadiazol-4-yl]:
These compounds share the benzothiadiazole core but differ in substituents and functional groups.
特性
分子式 |
C15H13N3O2S |
|---|---|
分子量 |
299.3 g/mol |
IUPAC名 |
N-(2,1,3-benzothiadiazol-4-yl)-2-ethoxybenzamide |
InChI |
InChI=1S/C15H13N3O2S/c1-2-20-13-9-4-3-6-10(13)15(19)16-11-7-5-8-12-14(11)18-21-17-12/h3-9H,2H2,1H3,(H,16,19) |
InChIキー |
OEAFJMLWDPRPHW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC3=NSN=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({5-[2-(morpholin-4-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11276939.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide](/img/structure/B11276946.png)
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-furamide](/img/structure/B11276948.png)

![6,6-dimethyl-9-[4-(methylsulfanyl)phenyl]-8-oxo-N-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11276967.png)

![Ethyl 2-{[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate](/img/structure/B11276991.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B11276998.png)
![9-(4-fluorophenyl)-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11277008.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B11277010.png)
![N-(3-fluoro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11277013.png)
![2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B11277021.png)
![N-cyclopropyl-2-[4-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide](/img/structure/B11277027.png)
